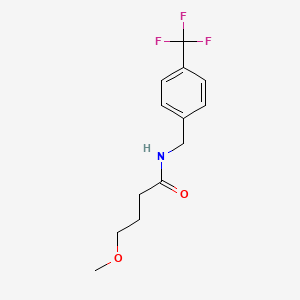
1-Chloro-2-fluoroethylene
Übersicht
Wirkmechanismus
Target of Action
This compound is a halogenated ethene, and it’s likely that it interacts with various biological molecules, but the exact targets and their roles are currently unknown .
Biochemical Pathways
Given its structure, it’s possible that it could participate in various chemical reactions and potentially disrupt normal cellular processes .
Result of Action
Given its reactivity, it could potentially cause a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-2-fluoroethylene. For instance, it’s a gas that’s heavier than air and may accumulate in confined spaces, particularly at or below ground level . This could potentially influence its distribution and effects in the environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoroethylene can be synthesized through several methods. One common method involves the reaction of 1,1,2-trichloroethane with hydrogen fluoride in the presence of a Lewis acid catalyst at temperatures ranging from 30 to 180°C . Another method involves the dehydrohalogenation of 1-chloro-1,1-difluoroethane using a strong base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques are common in industrial settings to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-fluoroethylene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by another nucleophile.
Addition Reactions: The compound can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide, potassium hydroxide, and other strong bases are commonly used in substitution reactions.
Electrophiles: Halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., hydrogen chloride, hydrogen bromide) are used in addition reactions.
Catalysts: Lewis acids such as aluminum chloride are used in various reactions to facilitate the process.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 1-fluoro-2-hydroxyethylene or 1-chloro-2-alkoxyethylene can be formed.
Addition Products: Products like 1,2-dichloro-1-fluoroethane or 1-chloro-2,2-difluoroethane can be obtained.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-fluoroethylene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a monomer in polymer chemistry.
Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-fluoroethylene: Similar in structure but with different reactivity due to the position of the halogen atoms.
1,1-Difluoroethylene: Lacks the chlorine atom, leading to different chemical properties and reactivity.
1,2-Dichloroethylene: Contains two chlorine atoms, resulting in different reactivity and applications.
Uniqueness: 1-Chloro-2-fluoroethylene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. This dual halogenation allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industry .
Eigenschaften
IUPAC Name |
(E)-1-chloro-2-fluoroethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClF/c3-1-2-4/h1-2H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKHTBWXSHYCGS-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/Cl)\F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300430 | |
| Record name | Ethene, 1-chloro-2-fluoro-, (1E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2268-32-8, 460-16-2 | |
| Record name | Ethene, 1-chloro-2-fluoro-, (1E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2268-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene, 1-chloro-2-fluoro-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002268328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethene, 1-chloro-2-fluoro-, (1E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2-fluoroethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.642 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-chloro-2-fluoroethylene?
A1: this compound has the molecular formula C2H2ClF and a molecular weight of 98.48 g/mol.
Q2: What are the key spectroscopic techniques used to study this compound?
A2: Researchers have extensively used Fourier transform microwave spectroscopy [, , , , , , , , , , ] and infrared spectroscopy [, , , , ] to study the rotational and vibrational characteristics of this compound. These techniques provide information about its molecular structure, bonding, and interactions with other molecules.
Q3: How do the cis and trans isomers of this compound differ in their spectroscopic properties?
A3: The cis and trans isomers exhibit distinct rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants, as revealed by their microwave spectra [, , , , ]. This difference arises from their distinct geometrical arrangements of atoms, leading to unique energy levels and transition frequencies.
Q4: How does this compound interact with protic acids like hydrogen fluoride (HF) and hydrogen chloride (HCl)?
A4: Research shows that this compound forms bimolecular complexes with HF and HCl [, , , ]. These interactions involve hydrogen bond formation between the hydrogen atom of the acid and either the fluorine or chlorine atom of this compound. The specific binding site and geometry of the complex are influenced by a delicate balance of electrostatic interactions, steric factors, and resonance effects [, , ].
Q5: Does the presence of both chlorine and fluorine atoms in this compound influence its interactions with other molecules compared to vinyl fluoride or vinyl chloride?
A5: Yes, the presence of both halogens introduces a competition between potential binding sites and modifies the electron density distribution in the molecule [, ]. This can lead to variations in hydrogen bond strength, secondary interactions, and overall complex stability compared to the simpler haloethylenes.
Q6: What is unique about the interaction of this compound with acetylene?
A6: In contrast to complexes with hydrogen halides, the interaction of this compound with acetylene showcases a preference for binding to the chlorine atom, even when a fluorine atom is present []. This highlights the significance of steric factors, where acetylene optimizes its interaction with both chlorine and a nearby hydrogen atom, forming a "side-binding" configuration [, ].
Q7: How is computational chemistry used to study this compound?
A7: Researchers utilize ab initio calculations, such as coupled-cluster theory and Møller–Plesset perturbation theory [, , , ], to determine the equilibrium geometry, dipole moment, and nuclear quadrupole coupling constants of this compound and its isomers. These calculations provide valuable insights into the electronic structure and properties of the molecule.
Q8: What information can be obtained from the calculated anharmonic force field of this compound?
A8: The anharmonic force field, often obtained from high-level ab initio calculations [], enables the prediction of various spectroscopic parameters like vibrational frequencies, rotational constants, and centrifugal distortion constants. This information helps interpret experimental spectra and provides a deeper understanding of the molecule's vibrational behavior.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















